N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide
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Description
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H25F3N2O3S and its molecular weight is 406.46. The purity is usually 95%.
BenchChem offers high-quality N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Therapeutic Potential and Molecular Interactions
Anti-inflammatory and Anticancer Applications
A study on celecoxib derivatives, which are structurally related to benzenesulfonamides, highlighted their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. These compounds, particularly N-(ethylcarbamothioyl)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, showed promising anti-inflammatory and analgesic activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or celecoxib. This suggests the potential for benzenesulfonamide derivatives to be developed into therapeutic agents (Ş. Küçükgüzel et al., 2013).
Herbicidal Activity
Some benzenesulfonamide derivatives have been found to exhibit herbicidal activity, particularly against dicotyledonous weed species, by interfering with the biosynthesis of branched-chain amino acids (J. Eussen et al., 1990).
Inhibition of Enzymes and Receptors
Research on methylbenzenesulfonamide derivatives has identified them as potential inhibitors for enzymes and receptors like the CCR5, which is relevant in the prevention of HIV-1 infection. The compound 4-methyl-N-(1-(5-bromo-2-((4-chlorobenzyl)oxy)benzyl)piperidin-4-yl)-N-ethylbenzenesulfonamide was specifically noted for its potential in drug development (Cheng De-ju, 2015).
properties
IUPAC Name |
N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25F3N2O3S/c19-18(20,21)15-1-3-17(4-2-15)27(24,25)22-13-14-5-9-23(10-6-14)16-7-11-26-12-8-16/h1-4,14,16,22H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWZDBANQBUVMGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide |
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